molecular formula C23H33NO B092090 Evocarpine CAS No. 15266-38-3

Evocarpine

Cat. No. B092090
CAS RN: 15266-38-3
M. Wt: 339.5 g/mol
InChI Key: HWFYWIVOYBPLQU-SREVYHEPSA-N
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Description

Evocarpine is a quinolone alkaloid that could be isolated from Evodiae fructus . It has been found to inhibit Ca2+ influx through voltage-dependent calcium channels .


Molecular Structure Analysis

Evocarpine has a molecular formula of C23H33NO . Its molecular weight is 339.51 . The structure of Evocarpine is complex and involves a quinolone alkaloid .


Physical And Chemical Properties Analysis

Evocarpine has a molecular weight of 339.51 and a molecular formula of C23H33NO . It is a solid substance . It is soluble in DMSO to a concentration of 100 mg/mL (ultrasonic) .

Scientific Research Applications

Life Science

Evocarpine, a quinolone alkaloid that could be isolated from Evodiae fructus, has been found to inhibit Ca2+ influx through voltage-dependent calcium channels . This property makes it a potential candidate for research in life sciences, particularly in the study of cellular processes and signaling pathways that involve calcium ions .

Material Science

While there is limited information available on the direct application of Evocarpine in material science, its complex molecular structure and properties could potentially be of interest in the development of new materials. For instance, its ability to bind various proteins could be explored in the design of bioactive materials .

Chemical Synthesis

Evocarpine’s complex structure and unique properties make it a subject of interest in the field of chemical synthesis. Its molecular structure, which includes a quinolone alkaloid, could potentially be used as a starting point for the synthesis of new compounds with similar or enhanced properties .

Chromatography

While there is no direct evidence of Evocarpine’s application in chromatography, its unique chemical properties could potentially be utilized in the development of new chromatographic methods. For instance, its ability to bind various proteins could be explored in affinity chromatography .

Analytical Research

Evocarpine’s unique properties, such as its ability to inhibit Ca2+ influx, make it a valuable compound in analytical research. It can be used as a standard or reference compound in various analytical methods, including liquid chromatography–mass spectrometry (LC-MS) and other spectrometric techniques .

Pharmacology

Evocarpine has shown potential in pharmacological research due to its bioactive properties. It has been found to exhibit antimycobacterial activity , making it a potential candidate for the development of new antimicrobial drugs. Additionally, it has been reported to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in dose- and time-dependent manners , indicating its potential use in cancer research.

properties

IUPAC Name

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFYWIVOYBPLQU-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evocarpine

CAS RN

15266-38-3
Record name Evocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15266-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the exact mechanism is still under investigation, research suggests that evocarpine's vasorelaxant properties might involve a combination of factors, including interactions with calcium channels and potential modulation of nitric oxide pathways. Further research is needed to fully elucidate the precise mechanism of action. []

A: Evocarpine has the molecular formula C\u2082\u2081H\u2082\u2089NO and a molecular weight of 311.48 g/mol. [, ]

A: Yes, evocarpine's structure has been confirmed using various spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (1H NMR and 13C NMR). These techniques provide detailed information about the compound's molecular structure and are crucial for its identification and characterization. []

ANone: The provided research papers primarily focus on the pharmacological aspects of evocarpine. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: The available research primarily focuses on the biological activity and pharmacological potential of evocarpine. There is limited information available regarding any catalytic properties it may possess.

A: Research suggests that evocarpine, with a 13-carbon alkenyl chain substituent at position-2 of the quinolone ring, exhibits the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other quinolone alkaloids isolated from Fructus Euodiae. This finding highlights the importance of the alkenyl chain length in influencing the antibacterial activity of evocarpine and its derivatives. []

A: Studies indicate that the traditional hot water washing process used to process Euodiae Fructus can impact the content of evocarpine. While some studies suggest that evocarpine content might increase after processing [, ], others have observed fluctuations in its levels. Further research is needed to determine the optimal processing conditions that preserve evocarpine content while reducing potential toxicity. [, ]

ANone: The provided literature focuses primarily on the scientific aspects of evocarpine. Information regarding specific SHE regulations related to its research, production, or use requires further investigation and consultation with relevant regulatory bodies.

A: Following intravenous administration in rats, evocarpine is primarily metabolized into 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The metabolic ratio of evocarpine to EVCA is approximately 15.4%. []

A: ** Yes, studies have shown that the proportion of Evodiae Fructus and Coptidis Rhizoma in Zuojin and Fan-Zuojin formulas can significantly influence the absorption and elimination of evocarpine. Specifically, the high content of Coptidis Rhizoma alkaloids in the Zuojin formula can delay the time to reach maximum concentration (Tmax) and increase the absorption and systemic exposure of evocarpine, leading to a double-peak phenomenon in its plasma concentration-time curve. Conversely, the Fan-Zuojin formula, with a higher proportion of Evodiae Fructus, promotes faster absorption and elimination of evocarpine, resulting in a two-compartment model pharmacokinetic profile. []

A: Studies in rats have shown that evocarpine, particularly when administered as part of the traditional Chinese medicine Goshuyu-to or as an isolated compound, can prevent the decrease in body temperature induced by chlorpromazine. This body temperature retaining effect is primarily attributed to evocarpine among the tested alkaloids. []

A: While not extensively studied, there is evidence suggesting that evocarpine might have anti-inflammatory properties. For instance, it has been shown to suppress inflammatory responses in human keratinocyte (HaCaT) cells. Furthermore, Evodiae Fructus extract, which contains evocarpine, has demonstrated efficacy in improving house dust mite-induced atopic dermatitis in NC/Nga mice, suggesting potential benefits in managing inflammatory skin conditions. []

A: While specific resistance mechanisms to evocarpine haven't been extensively studied, it's known that bacterial efflux pumps can impact the susceptibility of Campylobacter jejuni to evocarpine and other quinolone alkaloids. For example, a C. jejuni mutant lacking the CmeB efflux pump was found to be more susceptible to evocarpine, suggesting a role of efflux pumps in modulating its antibacterial effects. []

A: Yes, research indicates that indoloquinazoline alkaloids, also found in Evodia rutaecarpa, can exhibit antagonistic effects on the antimycobacterial activity of evocarpine. This finding highlights the importance of considering the potential interactions between different constituents when evaluating the overall efficacy of plant extracts or multi-component traditional medicines. []

A: Research suggests that evocarpine, along with other quinolone alkaloids from Euodia rutaecarpa, might contribute to the herb's potential hepatotoxicity. Studies employing spectrum-toxicity relationship analysis and animal models have identified evocarpine as one of the potential hepatotoxic components in Euodia rutaecarpa extracts. [, ]

ANone: The provided research papers primarily focus on the pharmacological and phytochemical aspects of evocarpine and related compounds from Euodia rutaecarpa. Information regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related topics is limited in these studies. Further research and development are necessary to explore these aspects comprehensively.

A: Evodia rutaecarpa, also known as "WuChu-Yu," has a long history of use in traditional Chinese medicine, dating back centuries. It is traditionally used to treat various ailments, including gastrointestinal disorders, headache, amenorrhea, and postpartum hemorrhage. []

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